molecular formula C26H26ClN3O4 B237593 N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide

Cat. No.: B237593
M. Wt: 480 g/mol
InChI Key: HUOCRQXVYFZEPQ-UHFFFAOYSA-N
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Description

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide is a compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and a phenyl group, which is further substituted with a 3,4-dimethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various pharmacological effects, including alterations in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a piperazine ring, 4-chlorobenzoyl group, and 3,4-dimethoxybenzamide moiety makes it a valuable compound for research in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C26H26ClN3O4

Molecular Weight

480 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C26H26ClN3O4/c1-33-23-12-5-19(17-24(23)34-2)25(31)28-21-8-10-22(11-9-21)29-13-15-30(16-14-29)26(32)18-3-6-20(27)7-4-18/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI Key

HUOCRQXVYFZEPQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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